molecular formula C6H2ClF3O2S B1306039 2,4,5-trifluorobenzenesulfonyl Chloride CAS No. 220227-21-4

2,4,5-trifluorobenzenesulfonyl Chloride

Cat. No. B1306039
M. Wt: 230.59 g/mol
InChI Key: STCZWXXRRTWRSK-UHFFFAOYSA-N
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Description

The compound 2,4,5-trifluorobenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer properties and reactivity. For example, the synthesis of related compounds such as 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride and 2,3,5,6-tetrafluorobenzenesulfenyl chloride suggests that the trifluorobenzenesulfonyl moiety is a versatile group in organic synthesis, particularly in the development of herbicides and pesticides.

Synthesis Analysis

The synthesis of related fluorinated benzenesulfonyl chlorides typically involves multiple steps, including regioselective lithiation, electrophilic substitution , and oxidative cleavage . For instance, the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride involves a copper-catalyzed C–O coupling and chloroxidation conditions . These methods could potentially be adapted for the synthesis of 2,4,5-trifluorobenzenesulfonyl chloride.

Molecular Structure Analysis

X-ray diffraction methods have been used to determine the molecular structure of similar compounds, such as 2,4,6-triisopropylbenzenesulfonyl chloride and 2,4,5-trichlorobenzenesulfonyl chloride . These studies reveal that the substituted benzene rings are typically planar and that the sulfonyl chloride group introduces steric hindrance, which can affect reactivity .

Chemical Reactions Analysis

Fluorinated benzenesulfonyl chlorides react with various nucleophiles, including olefins, ammonia, and aromatic compounds . The presence of the sulfonyl chloride group makes them reactive towards substitution reactions, where the chlorine atom can be replaced by other groups. This reactivity is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzenesulfonyl chlorides are influenced by the presence of fluorine atoms and the sulfonyl chloride group. These compounds are generally characterized by their high reactivity, which is due to the electron-withdrawing effect of the fluorine atoms and the sulfonyl group. This effect also contributes to the rigidity of the benzene frame and can lead to short intramolecular distances . The electron-withdrawing nature of the fluorine atoms can also affect the bond lengths and angles within the molecule .

Scientific Research Applications

1. Synthesis of Valuable Intermediates in Pharmaceutical Industry

2,4,5-Trifluorobenzenesulfonyl chloride serves as an intermediate in the synthesis of various compounds. For example, it has been used in the continuous microflow process for synthesizing 2,4,5-trifluorobromobenzene, a compound with significant pharmaceutical applications. This method involves diazotization reactions and catalysis, leading to efficient mass- and heat-transfer, thus shortening the reaction time and increasing yield (Deng et al., 2017).

Safety And Hazards

2,4,5-Trifluorobenzenesulfonyl Chloride is a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with appropriate personal protective equipment, including chemical impermeable gloves and eye protection . It should be stored in a well-ventilated place and kept away from sources of ignition .

properties

IUPAC Name

2,4,5-trifluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3O2S/c7-13(11,12)6-2-4(9)3(8)1-5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCZWXXRRTWRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380318
Record name 2,4,5-trifluorobenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trifluorobenzenesulfonyl Chloride

CAS RN

220227-21-4
Record name 2,4,5-trifluorobenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluorobenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Sun, Q Jia, AY Zenova, M Chafeev, Z Zhang… - Bioorganic & medicinal …, 2014 - Elsevier
The voltage gated sodium channel Na v 1.7 represents an interesting target for the treatment of pain. Human genetic studies have identified the crucial role of Na v 1.7 in pain signaling. …
Number of citations: 33 www.sciencedirect.com
T Focken, S Liu, N Chahal, M Dauphinais… - ACS medicinal …, 2016 - ACS Publications
We report on a novel series of aryl sulfonamides that act as nanomolar potent, isoform-selective inhibitors of the human sodium channel hNa V 1.7. The optimization of these inhibitors is …
Number of citations: 76 pubs.acs.org

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